2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an oxirane ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 3,3-dimethyloxirane with a suitable precursor to introduce the oxirane ring. This is followed by the formation of the isoindole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The isoindole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include diols, hydrocarbon derivatives, and substituted isoindole compounds.
Scientific Research Applications
2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: A simpler compound with similar oxirane functionality.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Contains a similar oxirane ring but with different substituents and biological activities.
[(1’E)-5’-(3’,3’-dimethyloxiran-2’-yl)-3’-hydroxy-3’-methylpent-1’-en-1’-yl]-quinolinone B: Another compound with an oxirane ring and additional functional groups.
Uniqueness
2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an oxirane ring and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88124-97-4 |
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Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[5-(3,3-dimethyloxiran-2-yl)-3-methylpentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H23NO3/c1-12(8-9-15-18(2,3)22-15)10-11-19-16(20)13-6-4-5-7-14(13)17(19)21/h4-7,12,15H,8-11H2,1-3H3 |
InChI Key |
GDWVNIVQOVDBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(O1)(C)C)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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